molecular formula C17H28N2O B4538108 N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B4538108
M. Wt: 276.4 g/mol
InChI Key: HKBHPHYPOAKESL-UHFFFAOYSA-N
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Description

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring substituted with a methoxy-dimethylphenyl group

Preparation Methods

The synthesis of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves multiple steps. One common synthetic route includes the alkylation of a piperidine derivative with a suitable benzyl halide. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:

    N-[(4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine: This compound lacks the dimethyl substitutions on the phenyl ring, which may affect its reactivity and biological activity.

    N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methylpiperidin-4-amine: This compound has a different substitution pattern on the piperidine ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-13-14(2)17(20-5)7-6-15(13)12-19(4)16-8-10-18(3)11-9-16/h6-7,16H,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBHPHYPOAKESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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